molecular formula C6H6KNO3 B6277424 potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate CAS No. 2763759-54-0

potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

Cat. No. B6277424
CAS RN: 2763759-54-0
M. Wt: 179.2
InChI Key:
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Description

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate, also known as PMOA, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other polar solvents. PMOA is an important compound in the field of organic synthesis, as it can be used in the preparation of a wide range of organic compounds. PMOA is also used in a variety of biochemical and physiological studies, as it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is not fully understood. It is believed that potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate acts as a modulator of various proteins involved in cell signalling pathways. It has been found to interact with the G-protein coupled receptor GPR4, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has also been found to interact with other proteins involved in cell signalling, such as MAPK and Akt.
Biochemical and Physiological Effects
potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins involved in cell signalling pathways, including GPR4, MAPK, and Akt. potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has also been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-tumor effects. It has also been found to have neuroprotective effects, as well as effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate in lab experiments is that it is a simple and efficient way to synthesize a wide range of organic compounds. potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is also relatively inexpensive and easy to obtain. The main limitation of using potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate in lab experiments is that it is not always easy to determine the exact mechanism of action of the compound.

Future Directions

There are several potential future directions for research on potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate. One potential direction is to further investigate the mechanism of action of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate and how it interacts with various proteins involved in cell signalling pathways. Another potential direction is to further investigate the biochemical and physiological effects of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate, such as its anti-inflammatory and analgesic effects, as well as its anti-cancer and anti-tumor effects. Additionally, further research could be done to investigate the potential therapeutic uses of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate. Finally, further research could be done to investigate the potential toxic effects of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate and how to minimize these effects.

Synthesis Methods

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate can be synthesized by reacting potassium hydroxide and 4-methyl-1,3-oxazol-2-ylacetate in an aqueous solution. The reaction is carried out at room temperature and is usually complete within 1-2 hours. The reaction produces a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. This reaction is a simple and efficient way to synthesize potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate.

Scientific Research Applications

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. It is also used in biochemical and physiological studies, as it has been found to have a wide range of biochemical and physiological effects. potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is also used in the study of cell signalling pathways, as it has been found to modulate the activity of various proteins involved in cell signalling.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves the reaction of 2-(4-methyl-1,3-oxazol-2-yl)acetic acid with potassium hydroxide.", "Starting Materials": [ "2-(4-methyl-1,3-oxazol-2-yl)acetic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 2-(4-methyl-1,3-oxazol-2-yl)acetic acid in water", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture with hydrochloric acid", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product" ] }

CAS RN

2763759-54-0

Product Name

potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

Molecular Formula

C6H6KNO3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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